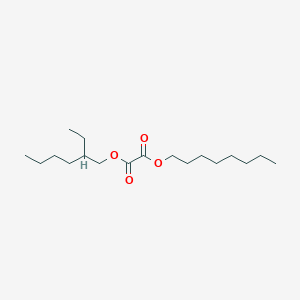

Oxalic acid, 2-ethylhexyl octyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethylhexyl Oxalic Acid Octyl Ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly used in fragrances and flavorings. This particular ester is formed by the reaction of oxalic acid with 2-ethylhexanol and octanol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl Oxalic Acid Octyl Ester typically involves the esterification of oxalic acid with 2-ethylhexanol and octanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified by distillation to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of 2-Ethylhexyl Oxalic Acid Octyl Ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of lipase enzymes as biocatalysts is also being explored as a green and efficient alternative to traditional chemical methods .

化学反応の分析

Types of Reactions

2-Ethylhexyl Oxalic Acid Octyl Ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield oxalic acid, 2-ethylhexanol, and octanol.

Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohols.

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.

Basic Hydrolysis: Uses a strong base like sodium hydroxide.

Reduction: Typically involves lithium aluminum hydride in anhydrous conditions.

Major Products Formed

Hydrolysis: Produces oxalic acid, 2-ethylhexanol, and octanol.

Reduction: Yields the corresponding alcohols.

Transesterification: Forms new esters depending on the alcohol used.

科学的研究の応用

2-Ethylhexyl Oxalic Acid Octyl Ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Investigated for its potential use in biochemical assays and as a component in biological buffers.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of cosmetics, fragrances, and as a plasticizer in polymer manufacturing.

作用機序

The mechanism of action of 2-Ethylhexyl Oxalic Acid Octyl Ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of oxalic acid and alcohols . The ester can also act as a plasticizer by embedding itself between polymer chains, increasing their flexibility .

類似化合物との比較

2-Ethylhexyl Oxalic Acid Octyl Ester can be compared with other esters such as:

2-Ethylhexyl Salicylate: Used in sunscreens and cosmetics for UV protection.

2-Ethylhexyl Acetate: Used as a solvent in coatings and inks.

Oxalic Acid, 2-Ethylhexyl Octadecyl Ester: Used as a plasticizer in polymers.

Uniqueness

What sets 2-Ethylhexyl Oxalic Acid Octyl Ester apart is its dual functionality, combining the properties of both 2-ethylhexanol and octanol, making it versatile for various applications in different industries .

生物活性

Oxalic acid, 2-ethylhexyl octyl ester is an organic compound that has garnered attention due to its potential biological activities. This ester, derived from oxalic acid and long-chain alcohols, is primarily studied for its applications in various fields, including biochemistry and environmental science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

Chemical Structure and Properties

The compound's structure consists of an oxalic acid moiety esterified with 2-ethylhexanol and octanol. This configuration influences its solubility, volatility, and reactivity, which are critical factors in determining its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of oxalic acid esters. For instance, research indicates that oxalic acid can induce cell death in certain plant cells, suggesting a role in plant defense mechanisms against pathogens. Specifically, it has been shown to induce programmed cell death (PCD) in Arabidopsis thaliana, which is associated with the efflux of anions necessary for ethylene synthesis and subsequent PCD induction .

Table 1: Antimicrobial Activity of Oxalic Acid Esters

| Study Reference | Organism Tested | Observed Effect | Concentration Used |

|---|---|---|---|

| E. coli | Induced cell wall damage | 3 mM | |

| Sclerotium rolfsii | Resistance induction | - | |

| Staphylococcus aureus | Zone of Inhibition (ZOI) | Varies |

Toxicological Studies

Toxicological assessments reveal that oxalic acid can lead to significant health issues when ingested in large quantities. A historical case study documented instances of poisoning resulting from oxalic acid ingestion, leading to elevated plasma oxalic acid levels and subsequent calcium depletion in tissues due to calcium oxalate deposition . These findings underscore the importance of understanding dosage and exposure levels.

Case Study: Oxalic Acid Poisoning

- Subjects : Five cases of intentional poisoning.

- Findings : Elevated plasma oxalic acid levels correlated with reduced calcium levels. Microscopic examination revealed calcium oxalate deposits in kidneys and liver tissues .

The biological activity of oxalic acid esters can be attributed to several mechanisms:

- Cell Membrane Disruption : The ester can disrupt bacterial cell membranes, leading to leakage of intracellular contents.

- Induction of Cell Death : In plant systems, it triggers pathways leading to PCD, enhancing resistance against pathogens.

- Antioxidant Activity : Some studies suggest that derivatives may possess antioxidant properties, contributing to their protective effects in biological systems.

特性

分子式 |

C18H34O4 |

|---|---|

分子量 |

314.5 g/mol |

IUPAC名 |

2-O-(2-ethylhexyl) 1-O-octyl oxalate |

InChI |

InChI=1S/C18H34O4/c1-4-7-9-10-11-12-14-21-17(19)18(20)22-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3 |

InChIキー |

LTGHQLACELJBSP-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCOC(=O)C(=O)OCC(CC)CCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。